2-methyl-3H-benzimidazol-4-amine;hydrochloride
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Overview
Description
2-methyl-3H-benzimidazol-4-amine;hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The fusion of benzene and imidazole rings in benzimidazole provides a unique structure that allows for diverse chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-benzimidazol-4-amine;hydrochloride typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions to yield benzimidazole, which can then be further modified to introduce the 2-methyl and 4-amine groups .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of copper catalysts in the presence of ligands such as TMEDA (tetramethylethylenediamine) can facilitate the formation of benzimidazole derivatives under milder conditions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3H-benzimidazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation, alkylation, and acylation reactions to introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-3H-benzimidazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole: Lacks the 4-amine group but shares similar core structure and properties.
4-aminobenzimidazole: Lacks the 2-methyl group but has similar biological activities.
5,6-dimethylbenzimidazole: A derivative with additional methyl groups, known for its role in vitamin B12 synthesis.
Uniqueness
2-methyl-3H-benzimidazol-4-amine;hydrochloride is unique due to the presence of both the 2-methyl and 4-amine groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-methyl-1H-benzimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI Key |
RYCPEBUCRUZAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)N.Cl |
Origin of Product |
United States |
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